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  • Product: 2,5-Dihydrofuran-3-carboxylic acid
  • CAS: 1002728-73-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Molecular Properties and Applications of 2,5-Dihydrofuran-3-Carboxylic Acid

Executive Summary 2,5-Dihydrofuran-3-carboxylic acid (CAS: 1002728-73-5) is a highly versatile heterocyclic building block characterized by its partially saturated furan ring and an α,β-unsaturated carboxylic acid moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

2,5-Dihydrofuran-3-carboxylic acid (CAS: 1002728-73-5) is a highly versatile heterocyclic building block characterized by its partially saturated furan ring and an α,β-unsaturated carboxylic acid moiety. As drug discovery pivots toward molecules with higher fraction sp3 (Fsp3) character to improve clinical success rates, partially saturated heterocycles like 2,5-dihydrofuran have emerged as critical bioisosteres for fully aromatic furans and aliphatic ethers. This whitepaper provides an in-depth physicochemical profile, mechanistic insights into its acid-base behavior, and field-proven experimental protocols for its characterization and synthetic derivatization.

Physicochemical Profiling: Molecular Weight & Acid-Base Equilibria

Understanding the foundational physicochemical properties of 2,5-dihydrofuran-3-carboxylic acid is paramount for predicting its pharmacokinetic behavior (ADME) and synthetic reactivity.

Quantitative Data Summary

The molecular parameters of 2,5-dihydrofuran-3-carboxylic acid are summarized below.

PropertyValueMethod / Source
Molecular Formula C5H6O3Computed[1]
Molecular Weight 114.10 g/mol PubChem CID 55302555[1]
Monoisotopic Mass 114.03169 DaMass Spectrometry standard[1]
Estimated pKa (25°C) 3.9 – 4.1Analog Extrapolation
Hydrogen Bond Donors 1Structure-based
Hydrogen Bond Acceptors 3Structure-based
Rotatable Bonds 1Structure-based
Causality of Acid-Base Behavior (pKa)

While empirical pKa values for 2,5-dihydrofuran-3-carboxylic acid are sparsely documented, its acidity can be precisely estimated through structural causality by comparing it to well-characterized analogs. The acidity of any carboxylic acid is dictated by the thermodynamic stability of its conjugate base (the carboxylate anion).

For context, fully aromatic2[2], and3[3]. In 2,5-dihydrofuran-3-carboxylic acid, the carboxylate anion is stabilized by two primary electronic factors:

  • sp2 Hybridization Effect: The carboxyl group is directly attached to the C3=C4 double bond. Because sp2-hybridized carbons possess greater s-character than sp3 carbons, they are more electronegative, which pulls electron density away from the carboxylate group, lowering the pKa relative to saturated analogs (e.g., cyclopentanecarboxylic acid, pKa ~4.9).

  • Inductive Withdrawal (-I): The oxygen atom (O1) in the dihydrofuran ring exerts an electron-withdrawing inductive effect through the σ-bond framework.

Because 2,5-dihydrofuran-3-carboxylic acid lacks the global aromatic resonance of 3-furoic acid, the anion does not benefit from extended aromatic delocalization. Consequently, its pKa is slightly higher than that of 3-furoic acid, placing it firmly in the 3.9 to 4.1 range.

Mechanistic Insights: Electronic Effects on Reactivity

To visualize the causality behind the molecule's acidity and reactivity, the following diagram maps the electronic effects governing the stabilization of the carboxylate anion.

electronic_effects N1 2,5-Dihydrofuran- 3-carboxylic acid N2 Ring Oxygen (O1) N1->N2 N3 C3=C4 Double Bond N1->N3 N5 Inductive Withdrawal (-I) N2->N5 N6 sp2 Hybridization N3->N6 N7 Carboxylate Anion Stabilization N5->N7 N6->N7 N8 pKa ~3.9 - 4.1 N7->N8

Caption: Electronic effects governing the acidity and anion stabilization of 2,5-dihydrofuran-3-carboxylic acid.

Experimental Methodologies & Self-Validating Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed to prevent common experimental artifacts, such as double-bond migration or CO2 interference.

Protocol 1: High-Precision Potentiometric Determination of pKa

When determining the pKa of organic acids in the ~4.0 range, dissolved CO2 (which forms carbonic acid, pKa1 ~6.3) can severely skew the titration curve. This protocol utilizes an inert atmosphere and Gran plot linearization to ensure absolute trustworthiness of the data.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a high-sensitivity glass pH electrode using fresh standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C using a jacketed titration vessel.

  • Sample Preparation: Accurately weigh 11.41 mg of 2,5-dihydrofuran-3-carboxylic acid (0.1 mmol) and dissolve it in 100 mL of ultra-pure, freshly boiled (CO2-free) deionized water to yield a 1.0 mM solution.

  • Ionic Strength Adjustment: Add solid KCl to achieve a 0.1 M background ionic strength. Causality: Fixing the ionic strength ensures that the activity coefficients remain constant throughout the titration, allowing the apparent pKa to be accurately converted to the thermodynamic pKa.

  • Inert Atmosphere: Purge the solution with high-purity Nitrogen (N2) gas for 15 minutes prior to titration and maintain a gentle N2 blanket over the liquid surface.

  • Titration Execution: Titrate with standardized 0.01 M NaOH using an automated micro-burette. Add titrant in 0.05 mL increments, allowing the pH reading to stabilize (drift < 0.001 pH/min) before the next addition.

  • Data Analysis (Self-Validation): Instead of relying solely on the inflection point (which can be subjective), plot the data using the Gran method to linearize the curve. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point. Perform the titration in triplicate; an acceptable Relative Standard Deviation (RSD) must be < 1%.

pKa_workflow A Sample Preparation (1.0 mM in 0.1 M KCl) B Temperature Equilibration (25.0 ± 0.1 °C) A->B C Potentiometric Titration (0.01 M NaOH under N2) B->C D Data Acquisition (pH vs. Volume) C->D E Data Analysis (Gran Plot Linearization) D->E F pKa Determination (Triplicate Validation) E->F

Caption: Workflow for the self-validating potentiometric determination of pKa.

Protocol 2: Mild Amidation/Esterification of 2,5-Dihydrofuran-3-Carboxylic Acid

A common pitfall when derivatizing 2,5-dihydrofuran-3-carboxylic acid is the use of strong mineral acids (e.g., Fischer esterification) or harsh thermal conditions. Causality: Acidic conditions can protonate the ring oxygen, triggering ring-opening, or catalyze the migration of the C3=C4 double bond to form the thermodynamically more stable 4,5-dihydrofuran isomer (where the double bond is fully conjugated with the ring oxygen). To prevent this, mild peptide-coupling chemistry must be employed.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equiv of 2,5-dihydrofuran-3-carboxylic acid in anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Add 1.2 equiv of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and 1.2 equiv of HOBt (Hydroxybenzotriazole). Stir for 15 minutes. Causality: HOBt forms an active ester intermediate that prevents racemization and suppresses double-bond migration.

  • Nucleophile Introduction: Add 1.5 equiv of the desired amine or alcohol, followed by 2.5 equiv of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl from the EDC.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

Applications in Drug Development

In modern medicinal chemistry, 2,5-dihydrofuran-3-carboxylic acid serves as a premium bioisostere.

  • Fsp3 Enhancement: Replacing a flat, fully aromatic furan ring with a 2,5-dihydrofuran ring increases the fraction of sp3 carbons. This 3D structural complexity often translates to improved aqueous solubility and reduced off-target toxicity (promiscuity).

  • Conformational Restriction: When used as a linker, the dihydrofuran ring restricts the conformational flexibility of attached pharmacophores compared to open-chain aliphatic ethers, locking the molecule into a bioactive conformation that enhances target binding affinity.

Sources

Exploratory

Infrared (IR) Spectroscopy of 2,5-Dihydrofuran-3-Carboxylic Acid: A Comprehensive Spectroscopic Guide

Executive Summary In the realm of drug development and synthetic organic chemistry, the 2,5-dihydrofuran core is a privileged scaffold, frequently serving as a bioisostere for cyclopentenes and an intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and synthetic organic chemistry, the 2,5-dihydrofuran core is a privileged scaffold, frequently serving as a bioisostere for cyclopentenes and an intermediate in the synthesis of complex natural products and pharmaceuticals. Specifically, 2,5-dihydrofuran-3-carboxylic acid presents a unique spectroscopic profile due to its highly functionalized five-membered ring.

This whitepaper provides an in-depth technical analysis of the infrared (IR) spectroscopy peaks for 2,5-dihydrofuran-3-carboxylic acid. By deconstructing the molecule's vibrational modes—driven by its α,β -unsaturated carboxylic acid system and isolated cyclic ether—this guide establishes a robust framework for spectral interpretation, empirical benchmarking, and self-validating experimental acquisition.

Structural Deconstruction and Mechanistic Causality

To accurately predict and interpret the IR spectrum of 2,5-dihydrofuran-3-carboxylic acid, we must analyze the causality behind its vibrational modes. The molecule consists of three primary functional domains:

  • The Carboxylic Acid (-COOH) at C3: The C=O stretch of a standard aliphatic carboxylic acid typically appears at 1730–1700 cm⁻¹. However, in this molecule, the carbonyl group is directly conjugated with the C3=C4 double bond. This α,β -unsaturation allows the π -electrons of the alkene to delocalize into the carbonyl π∗ antibonding orbital. This resonance decreases the C=O bond order, lowering its force constant and shifting the absorption to a lower frequency (~1715–1690 cm⁻¹)[1]. Furthermore, extensive intermolecular hydrogen bonding in the solid state causes the O-H stretch to appear as a massive, broad band spanning 3400–2500 cm⁻¹.

  • The Endocyclic Alkene (C3=C4): Conjugation with the electron-withdrawing carboxylic acid polarizes the C=C double bond, significantly increasing the change in dipole moment during vibration. As a result, the C=C stretch, which is often weak in symmetric alkenes, becomes a sharp, distinct peak around 1620–1650 cm⁻¹[2].

  • The Cyclic Ether (C-O-C): Unlike a fully aromatic furan ring where the oxygen lone pairs are fully delocalized, the oxygen (O1) in the 2,5-dihydrofuran system is isolated from the C3=C4 double bond by two sp³-hybridized carbons (C2 and C5). Because the ether oxygen cannot participate in resonance with the α,β -unsaturated system, it behaves as a standard aliphatic cyclic ether, yielding a strong asymmetric C-O-C stretch in the 1100–1150 cm⁻¹ region.

Vibrational_Mapping Core 2,5-dihydrofuran- 3-carboxylic acid Carboxylic Carboxylic Acid (-COOH) O-H Stretch: 3400-2500 cm⁻¹ C=O Stretch: ~1690-1715 cm⁻¹ Core->Carboxylic Alkene Alkene (C=C) C=C Stretch: ~1620-1650 cm⁻¹ =C-H Stretch: ~3050 cm⁻¹ Core->Alkene Ether Cyclic Ether (C-O-C) C-O Asym Stretch: ~1100-1150 cm⁻¹ Core->Ether Aliphatic Aliphatic Ring (CH₂) C-H Stretch: 2850-2950 cm⁻¹ Core->Aliphatic

Caption: Vibrational mode mapping for 2,5-dihydrofuran-3-carboxylic acid functional groups.

Empirical Data Presentation

While the exact neat spectrum of the unsubstituted 2,5-dihydrofuran-3-carboxylic acid can vary slightly based on sample preparation (e.g., KBr pellet vs. ATR), we can establish highly accurate benchmarks using extensively characterized derivatives from the literature. For instance, the related metabolite constipatic acid (a 5-oxo-2,5-dihydrofuran-3-carboxylic acid derivative) exhibits a carboxylic acid C=O stretch at 1702 cm⁻¹[3]. Similarly, mangrove-derived 2,5-dihydrofuran-3-carboxylic acid derivatives show distinct O-H and C=O stretches at 3414 cm⁻¹ and 1715 cm⁻¹, respectively[2].

Table 1: Theoretical vs. Empirical IR Peak Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Empirical Benchmark (cm⁻¹)*Peak Shape & Intensity
Carboxylic Acid O-H Stretch3400 – 25003414 / 2956Very Broad, Strong
Carboxylic Acid C=O Stretch1715 – 16901716 / 1702Sharp, Very Strong
Carboxylic Acid C-O Stretch1320 – 12101276 / 1231Sharp, Medium
Alkene (Ring) C=C Stretch1650 – 16201646 / 1628Sharp, Medium-Strong
Alkene (Ring) =C-H Stretch3100 – 3050~3080Sharp, Weak
Aliphatic (Ring) C-H Stretch (CH₂)2950 – 28502956 / 2932Sharp, Medium
Cyclic Ether C-O-C Asym. Stretch1150 – 10501176 / 1117Sharp, Strong
Carboxylic Acid O-H Out-of-Plane Bend950 – 900973 / 947Broad, Medium

*Empirical benchmarks are synthesized from structurally analogous 2,5-dihydrofuran-3-carboxylic acid derivatives[1][2][3].

Self-Validating Experimental Protocol for IR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical workflow cannot simply be a list of instructions; it must be a self-validating system . The following protocol utilizes Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, incorporating internal checks to guarantee data integrity.

Phase 1: Instrument Calibration (The Validation Checkpoint)
  • Polystyrene Standard Test: Before analyzing the target molecule, place a standard polystyrene calibration film on the ATR crystal.

  • Verification: Acquire a spectrum and verify that the aromatic C-C stretch peak is located exactly at 1601.2 cm⁻¹ .

    • Causality: If this peak deviates by > ± 1 cm⁻¹, the interferometer is misaligned or the laser requires recalibration. Do not proceed until corrected.

Phase 2: Background Subtraction
  • Crystal Cleaning: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Acquisition: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) of the empty crystal.

    • Causality: This step is critical for atmospheric suppression. It creates a mathematical baseline that the software uses to subtract ambient H₂O vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹) from the final sample spectrum.

Phase 3: Sample Acquisition and Processing
  • Sample Application: Deposit 2–5 mg of pure 2,5-dihydrofuran-3-carboxylic acid solid onto the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact (typically ~50–80 psi).

    • Causality: Insufficient pressure leads to poor signal-to-noise ratios, particularly in the high-frequency O-H/C-H stretching regions, due to the evanescent wave failing to penetrate the solid sample adequately.

  • Data Collection: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans to maximize the signal-to-noise ratio.

  • Post-Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the IR beam, followed by a baseline correction to normalize scattering effects.

FTIR_Workflow Start Sample Preparation (2,5-dihydrofuran-3-carboxylic acid) Method Select IR Technique Start->Method ATR ATR-FTIR (Neat Solid) Method->ATR KBr Transmission (KBr Pellet) Method->KBr Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition KBr->Acquisition Processing Data Processing (Baseline Correction & Peak Picking) Acquisition->Processing Validation Peak Validation (Functional Group Assignment) Processing->Validation

Caption: Workflow for FTIR spectral acquisition and validation.

Conclusion

The IR spectroscopic signature of 2,5-dihydrofuran-3-carboxylic acid is a direct manifestation of its structural nuances. The isolated nature of the cyclic ether oxygen prevents it from dampening the α,β -unsaturated system, resulting in a highly diagnostic, lowered C=O stretch (~1715–1690 cm⁻¹) and a distinct C=C stretch (~1620–1650 cm⁻¹). By adhering to the self-validating ATR-FTIR protocol outlined above, researchers can ensure high-fidelity spectral acquisition, preventing misassignments and accelerating downstream synthetic or metabolic profiling workflows.

References

  • Supporting Information - Amazon AWS (4-Methoxy-5-oxo-2-(3-nitrophenyl)-2,5-dihydrofuran-3-carboxylic acid methyl ester)
  • Thiodiketopiperazines and Alkane Derivatives Produced by the Mangrove Sediment–Derived Fungus Penicillium ludwigii SCSIO 41408 Frontiers URL
  • Constipatic acid Grokipedia URL

Sources

Foundational

thermodynamic stability of 2,5-dihydrofuran-3-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Stability of 2,5-Dihydrofuran-3-Carboxylic Acid Authored by: A Senior Application Scientist Foreword: Navigating the Stability Landscape of a Novel Heterocycle In the real...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2,5-Dihydrofuran-3-Carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: Navigating the Stability Landscape of a Novel Heterocycle

In the realm of drug discovery and materials science, the introduction of novel molecular scaffolds is a constant driver of innovation. 2,5-Dihydrofuran-3-carboxylic acid, a heterocyclic compound featuring a partially unsaturated ether ring and a carboxylic acid moiety, represents such a scaffold with significant potential. However, its utility is intrinsically linked to its stability. The successful development of any therapeutic agent or functional material hinges on a thorough understanding of its chemical liabilities. This guide provides a comprehensive framework for assessing the . By integrating theoretical principles with actionable experimental and computational protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to characterize and mitigate potential instabilities, thereby accelerating the journey from molecular concept to tangible application.

Foundational Concepts: Thermodynamic and Kinetic Stability

At its core, the stability of a molecule is governed by its thermodynamic and kinetic properties. Thermodynamic stability refers to the relative energy of a compound compared to its potential degradation products. A compound is thermodynamically unstable if its degradation is exergonic (i.e., associated with a negative Gibbs free energy change, ΔG). Kinetic stability, on the other hand, relates to the rate at which a compound degrades. A compound can be thermodynamically unstable yet kinetically stable if the activation energy for its degradation is high. For practical applications, particularly in pharmaceuticals, both aspects are critical. A drug molecule must be sufficiently stable to be manufactured, formulated, stored, and administered, and it must persist in the body long enough to exert its therapeutic effect.

The principal factors governing the chemical stability of a compound like 2,5-dihydrofuran-3-carboxylic acid include temperature, humidity, light exposure, pH, and the presence of oxygen or other reactive species[1][2][3].

Structural Analysis and Potential Liabilities

The molecular structure of 2,5-dihydrofuran-3-carboxylic acid presents several features that could influence its stability:

  • Unsaturated Furan Ring: The double bond within the dihydrofuran ring introduces strain and a site for potential reactions such as oxidation, reduction, or electrophilic addition.

  • Ether Linkage: The oxygen atom in the ring can be susceptible to acid-catalyzed hydrolysis, leading to ring-opening.

  • Carboxylic Acid Group: This functional group can undergo decarboxylation, especially at elevated temperatures. Its acidity also means that the molecule's overall stability can be highly pH-dependent.

Conformational flexibility of the dihydrofuran ring, while less pronounced than in its saturated counterpart, tetrahydrofuran, can also play a role in its reactivity. Computational studies on the related tetrahydrofuran-3-carboxylic acid have shown that the molecule exists as a dynamic equilibrium of several conformers, with the syn conformation of the carboxylic acid group being generally more stable[4]. A similar conformational landscape can be anticipated for 2,5-dihydrofuran-3-carboxylic acid, which can be explored using computational methods.

Predicted Degradation Pathways

Based on the chemistry of furan and its derivatives, several degradation pathways can be postulated for 2,5-dihydrofuran-3-carboxylic acid.

Thermal Decomposition

Studies on the thermal decomposition of furan and its substituted analogs indicate that ring-opening reactions are a primary degradation route at elevated temperatures[5][6][7][8]. For 2,5-dihydrofuran-3-carboxylic acid, thermal stress could lead to:

  • Decarboxylation: The loss of CO2 from the carboxylic acid group to form 2,5-dihydrofuran.

  • Ring-Opening: Isomerization to open-chain structures.

  • Radical Formation: At higher temperatures, homolytic bond cleavage can generate radical species, which can initiate further decomposition reactions[5][6][7].

The presence of the carboxylic acid substituent may influence the decomposition mechanism compared to unsubstituted furan.

Hydrolysis

The ether linkage in the dihydrofuran ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in a ring-opened hydroxy acid. The rate of hydrolysis is expected to be highly pH-dependent.

Oxidation

The double bond in the dihydrofuran ring is a potential site for oxidation. Reaction with atmospheric oxygen, especially in the presence of light or metal catalysts, could lead to the formation of peroxides, epoxides, or ring-opened products such as aldehydes and carboxylic acids.

The following diagram illustrates the potential degradation network for 2,5-dihydrofuran-3-carboxylic acid.

G 2,5-Dihydrofuran-3-carboxylic Acid 2,5-Dihydrofuran-3-carboxylic Acid Decarboxylation Product (2,5-Dihydrofuran) Decarboxylation Product (2,5-Dihydrofuran) 2,5-Dihydrofuran-3-carboxylic Acid->Decarboxylation Product (2,5-Dihydrofuran) Heat (Δ) Ring-Opened Products Ring-Opened Products 2,5-Dihydrofuran-3-carboxylic Acid->Ring-Opened Products Heat (Δ), H+/OH- Oxidation Products (Epoxides, Peroxides) Oxidation Products (Epoxides, Peroxides) 2,5-Dihydrofuran-3-carboxylic Acid->Oxidation Products (Epoxides, Peroxides) O2, Light (hν)

Caption: Proposed degradation pathways for 2,5-dihydrofuran-3-carboxylic acid.

A Framework for Stability Assessment

A comprehensive evaluation of the requires a multi-pronged approach that combines computational modeling and experimental testing.

Computational Workflow

Computational chemistry offers a powerful tool for predicting the intrinsic stability of a molecule and exploring its potential degradation pathways.

Protocol 1: Conformational Analysis and Thermodynamic Parameter Prediction
  • Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization and Frequency Calculation: Optimize the geometry of the identified conformers and calculate their vibrational frequencies using a suitable level of theory, such as B3LYP with the 6-31G(d) basis set. The absence of imaginary frequencies confirms a true energy minimum.

  • Single-Point Energy Calculation: Perform higher-level single-point energy calculations (e.g., at the DLPNO–CCSD(T) level with a larger basis set) on the optimized geometries to obtain more accurate electronic energies[9].

  • Thermodynamic Data Calculation: From the computational outputs, calculate the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°).

The following diagram outlines the computational workflow.

G cluster_0 Computational Workflow Conformational Search Conformational Search Geometry Optimization & Frequencies Geometry Optimization & Frequencies Conformational Search->Geometry Optimization & Frequencies Single-Point Energy Single-Point Energy Geometry Optimization & Frequencies->Single-Point Energy Thermodynamic Parameters Thermodynamic Parameters Single-Point Energy->Thermodynamic Parameters G cluster_1 Experimental Workflow Calorimetry (DSC, TGA, Combustion) Calorimetry (DSC, TGA, Combustion) Thermodynamic Data (ΔHf°, Tm, Tdecomp) Thermodynamic Data (ΔHf°, Tm, Tdecomp) Calorimetry (DSC, TGA, Combustion)->Thermodynamic Data (ΔHf°, Tm, Tdecomp) Forced Degradation (pH, Temp, Light, O2) Forced Degradation (pH, Temp, Light, O2) HPLC/LC-MS Analysis HPLC/LC-MS Analysis Forced Degradation (pH, Temp, Light, O2)->HPLC/LC-MS Analysis Degradation Profile & Kinetics Degradation Profile & Kinetics HPLC/LC-MS Analysis->Degradation Profile & Kinetics

Caption: Workflow for experimental stability assessment.

Data Interpretation and Stability Profile

The data from these computational and experimental studies should be integrated to create a comprehensive stability profile for 2,5-dihydrofuran-3-carboxylic acid.

Parameter Significance
Enthalpy of Formation (ΔfH°) A more negative value indicates greater intrinsic thermodynamic stability.
Decomposition Temperature (Tdecomp) The temperature at which the compound begins to degrade, indicating its thermal stability.
Half-life (t1/2) under Stress Conditions Quantifies the rate of degradation under specific conditions, indicating kinetic stability.
Degradation Products Identifies the chemical liabilities of the molecule and the pathways of decomposition.

Conclusion and Recommendations

The is a critical determinant of its potential for use in drug development and materials science. While direct experimental data for this specific molecule is not yet widely available, a robust understanding of its stability can be achieved through a systematic approach that combines computational modeling and experimental testing.

Based on the analysis of its structure and the known chemistry of related furan derivatives, the primary stability concerns are potential thermal decomposition via decarboxylation and ring-opening, as well as hydrolysis of the ether linkage under non-neutral pH conditions.

It is recommended that researchers working with this compound:

  • Store it at controlled room temperature or below, protected from light and moisture.

  • Use it in buffered solutions to avoid pH extremes.

  • Employ inert atmospheres for reactions conducted at elevated temperatures.

By following the integrated computational and experimental workflows outlined in this guide, a comprehensive stability profile can be established, enabling the informed development of this promising molecular scaffold.

References

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  • Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.
  • ChemScene. 1002728-73-5 | 2,5-Dihydrofuran-3-carboxylic acid.
  • ResearchGate. (PDF) Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. 2023 Nov 18.
  • Frontiers. Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid.
  • ResearchGate. Conformational Analysis of Carboxylic Acid Anhydrides: A Microwave and Computational Study.
  • PubMed. Factors affecting the analysis of furan in heated foods.
  • THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. 2016 Dec 15.
  • THE PCCA BLOG. Factors That Affect the Stability of Compounded Medications. 2022 Mar 16.
  • ResearchGate. Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives: A DFT foresight | Request PDF.
  • Benchchem. The Thermal Stability of 2,5-Furandicarboxylic Acid: A Comprehensive Technical Guide.
  • National Institutes of Health. Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions.
  • Spectroscopic Insights into Cytostatic Drug Stability and Degradation. 2026 Feb 17.

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: 2,5-Dihydrofuran-3-carboxylic Acid in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Bifunctional Scaffold In the landscape of contemporary organic synthesis, the pursuit of novel molecular architectures with efficiency and precision is paramount. Heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the landscape of contemporary organic synthesis, the pursuit of novel molecular architectures with efficiency and precision is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Among these, the 2,5-dihydrofuran-3-carboxylic acid scaffold has emerged as a highly versatile and valuable building block. Its unique combination of a reactive alkene within a cyclic ether and a readily modifiable carboxylic acid group provides a powerful platform for the stereocontrolled synthesis of complex molecular targets. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and protocols involving this remarkable synthetic intermediate. We will explore its utility in functional group transformations and cycloaddition reactions, providing insights into the causality behind experimental choices and offering detailed, field-proven protocols.

Core Attributes and Reactivity Profile

2,5-Dihydrofuran-3-carboxylic acid possesses two key reactive sites: the carbon-carbon double bond and the carboxylic acid functionality. This bifunctionality allows for a diverse range of chemical transformations, making it an attractive starting material for constructing intricate molecular frameworks.

  • The Endocyclic Double Bond: The alkene moiety can participate in a variety of addition reactions, including hydrogenations, halogenations, and epoxidations. More significantly, it can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, enabling the rapid construction of complex polycyclic systems.[1][2]

  • The Carboxylic Acid Group: This functional group is a gateway to a plethora of derivatives. It can be readily converted into esters, amides, acid chlorides, and other functionalities, allowing for the introduction of diverse substituents and the formation of key linkages in larger molecules.

The strategic manipulation of these two functional groups, either sequentially or in a concerted fashion, is the cornerstone of the synthetic utility of 2,5-dihydrofuran-3-carboxylic acid.

Application in the Synthesis of Bioactive Molecules: A Gateway to Nucleoside Analogues

A particularly impactful application of 2,5-dihydrofuran derivatives lies in the synthesis of nucleoside analogues, a class of compounds with profound importance in antiviral and anticancer therapies.[3][4] The dihydrofuran ring serves as a mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides.

A seminal approach developed by Trost and co-workers utilizes cis-2,5-diacyloxy-2,5-dihydrofurans, readily prepared from furan, as precursors for nucleoside synthesis.[5] This strategy leverages palladium-catalyzed asymmetric allylic alkylation (AAA) to introduce the nucleobase in an enantioselective manner. This groundbreaking work highlights the potential of the 2,5-dihydrofuran scaffold to access enantiomerically pure, complex molecules of significant biological relevance.

The general workflow for this synthetic strategy can be visualized as follows:

G Furan Furan Dihydrofuran cis-2,5-Diacyloxy- 2,5-dihydrofuran Furan->Dihydrofuran Oxidation Nucleoside_Analogue Nucleoside Analogue Dihydrofuran->Nucleoside_Analogue Pd-catalyzed Asymmetric Allylic Alkylation

Caption: Synthesis of Nucleoside Analogues from Furan.

This strategy underscores the importance of the 2,5-dihydrofuran core in providing a synthetically flexible platform for the development of novel therapeutic agents. The ability to control stereochemistry at the anomeric positions is a critical aspect of nucleoside chemistry, and this approach offers an elegant solution.

Detailed Application Notes and Protocols

This section provides detailed protocols for key transformations involving 2,5-dihydrofuran-3-carboxylic acid and its derivatives. These protocols are designed to be self-validating and are grounded in established synthetic methodologies.

Protocol 1: Esterification of 2,5-Dihydrofuran-3-carboxylic Acid

The conversion of the carboxylic acid to an ester is a fundamental step to enhance solubility in organic solvents and to protect the acid functionality during subsequent reactions. Fischer-Speier esterification is a classic and reliable method.

Reaction Scheme:

G cluster_0 Esterification Reactant->Product R-OH, H+ cat. Reflux

Caption: Fischer-Speier Esterification.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2,5-Dihydrofuran-3-carboxylic acid114.1010.01.0
Methanol (or other alcohol)32.04solventexcess
Concentrated Sulfuric Acid (H₂SO₄)98.08catalytic~0.05
Diethyl ether74.12--
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Magnesium Sulfate120.37--

Procedure:

  • To a solution of 2,5-dihydrofuran-3-carboxylic acid (1.14 g, 10.0 mmol) in methanol (50 mL) in a round-bottom flask, add concentrated sulfuric acid (3 drops) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2,5-dihydrofuran-3-carboxylate.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.

Causality and Insights: The use of a large excess of the alcohol drives the equilibrium towards the ester product. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The workup with sodium bicarbonate neutralizes the acid catalyst and any remaining unreacted carboxylic acid.

Protocol 2: Amide Coupling of 2,5-Dihydrofuran-3-carboxylic Acid

The formation of an amide bond is a cornerstone of medicinal chemistry and drug development.[6] This protocol utilizes a standard peptide coupling reagent, such as HATU, for the efficient synthesis of amides from 2,5-dihydrofuran-3-carboxylic acid.

Reaction Scheme:

G cluster_1 Amide Coupling Reactant_AReactant_B->Product_Amide HATU, DIPEA DMF, rt

Caption: HATU-mediated Amide Coupling.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2,5-Dihydrofuran-3-carboxylic acid114.101.01.0
Amine (R-NH₂)-1.21.2
HATU380.231.11.1
DIPEA129.242.02.0
Anhydrous DMF73.095 mL-
Ethyl Acetate88.11--
1M HCl Solution---
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Sodium Sulfate142.04--

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dihydrofuran-3-carboxylic acid (114 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Add HATU (418 mg, 1.1 mmol) and DIPEA (0.35 mL, 2.0 mmol) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.2 mmol) to the reaction mixture and continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality and Insights: HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate with the carboxylic acid. The amine then attacks this activated intermediate to form the amide bond. DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction. The aqueous workup is crucial for removing the water-soluble byproducts and unreacted reagents.

Protocol 3: Diels-Alder Reaction with an Ester of 2,5-Dihydrofuran-3-carboxylic Acid

The electron-withdrawing nature of the ester group in alkyl 2,5-dihydrofuran-3-carboxylates makes the double bond an excellent dienophile for [4+2] cycloaddition reactions with electron-rich dienes.[1] This protocol provides a general procedure for such a transformation.

Reaction Scheme:

G cluster_2 Diels-Alder Cycloaddition DienophileDiene->Cycloadduct Toluene, Heat or Lewis Acid

Caption: Diels-Alder Reaction.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 2,5-dihydrofuran-3-carboxylate128.131.01.0
Isoprene (or other diene)68.121.51.5
Anhydrous Toluene92.1410 mL-
Hydroquinone (inhibitor)110.11catalytic-

Procedure:

  • To a solution of methyl 2,5-dihydrofuran-3-carboxylate (128 mg, 1.0 mmol) in anhydrous toluene (10 mL) in a sealed tube, add isoprene (0.15 mL, 1.5 mmol) and a catalytic amount of hydroquinone to prevent polymerization of the diene.

  • Seal the tube and heat the reaction mixture at 110-150 °C for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the tube to room temperature and carefully open it.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.

  • Purify the resulting crude cycloadduct by flash column chromatography on silica gel to afford the pure bicyclic product.

Causality and Insights: The Diels-Alder reaction is a concerted pericyclic reaction that forms a six-membered ring. The use of an electron-withdrawing group (the ester) on the dienophile and an electron-donating group on the diene (in the case of a normal-electron-demand Diels-Alder) accelerates the reaction. The reaction is often carried out at elevated temperatures to overcome the activation energy barrier. In some cases, a Lewis acid catalyst can be used to lower the reaction temperature and improve stereoselectivity.

Conclusion and Future Outlook

2,5-Dihydrofuran-3-carboxylic acid is a powerful and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of transformations, making it an ideal starting material for the synthesis of complex molecules, including biologically active compounds like nucleoside analogues. The protocols detailed in this application note provide a solid foundation for researchers to utilize this scaffold in their synthetic endeavors. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the importance of versatile building blocks like 2,5-dihydrofuran-3-carboxylic acid is set to increase, promising new and exciting synthetic innovations in the years to come.

References

  • Trost, B. M., & Li, C.-J. (1995). From Furan to Nucleosides. Journal of the American Chemical Society, 117(27), 7255–7256. [Link]

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Recent progress for the synthesis of selected carbocyclic nucleosides. Current Opinion in Pharmacology, 13(5), 761-772. [Link]

  • Scheeff, S., Wang, Y., Lyu, M.-Y., Nasiri Ahmadabadi, B., Hau, S. C. K., Hui, T. K. C., Zhang, Y., Zuo, Z., Chan, R. W. Y., & Ng, B. W.-L. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Gilla, G., An, H., & Seley-Radtke, K. L. (2010). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & Medicinal Chemistry Letters, 20(11), 3338-3341. [Link]

  • Egorov, M. S., Kochetkov, S. N., & Oretskaya, T. S. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3656. [Link]

  • Scheeff, S., Wang, Y., Lyu, M.-Y., Nasiri Ahmadabadi, B., Hau, S. C. K., Hui, T. K. C., Zhang, Y., Zuo, Z., Chan, R. W. Y., & Ng, B. W.-L. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Universitat Autònoma de Barcelona. (n.d.). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. DDD UAB. [Link]

  • Hassan, A. E. A., & El-Sayed, W. A. (2012). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Archiv der Pharmazie, 345(10), 827-834. [Link]

  • Gao, H., & Fletcher, S. P. (2022). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. DigitalCommons@TMC. [Link]

  • Granados, A., & Mas-Ballesté, R. (2021). Recent Advances on Diels-Alder-Driven Preparation of Bio-Based Aromatics. ChemSusChem, 14(18), 3749-3766. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Porubský, M., Tenora, L., & Potáček, M. (2013). 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules, 18(8), 9609-9621. [Link]

  • Ciller, M. J., Seoane, C., & Soto, J. L. (1993). THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLICATIONS OF THE CYCLOADDUCTS. Heterocycles, 36(8), 1735-1746. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. [Link]

  • Wikipedia contributors. (2024, March 19). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, March 1). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]

  • de Meijere, A., von-Thamen, B., & Kopf, J. (2014). Synthesis with perfect atom economy: generation of furan derivatives by 1,3-dipolar cycloaddition of acetylenedicarboxylates at cyclooctynes. Beilstein Journal of Organic Chemistry, 10, 2088-2096. [Link]

  • Liu, F., Liang, Y., & Houk, K. N. (2013). A DFT kinetic study on 1,3-dipolar cycloaddition reactions in solution. Physical Chemistry Chemical Physics, 15(43), 18867-18873. [Link]

  • Google Patents. (n.d.). US4231941A - Synthesis of 2,5-dihydrofuran.
  • Sádaba, Z., Osatiashtiani, A., & Fan, X. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. International Journal of Molecular Sciences, 24(4), 3997. [Link]

  • Encyclopedia.pub. (2022, July 18). Synthesis of 2,5-Furandicarboxylic Acid. [Link]

Sources

Application

Application Note: Precision Amide Bond Formation Using 2,5-Dihydrofuran-3-Carboxylic Acid in Drug Discovery

Executive Summary The incorporation of functionalized saturated and partially saturated heterocycles is a proven strategy in modern drug discovery for improving the pharmacokinetic profiles of lead compounds. Specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of functionalized saturated and partially saturated heterocycles is a proven strategy in modern drug discovery for improving the pharmacokinetic profiles of lead compounds. Specifically, 2,5-dihydrofuran-3-carboxylic acid serves as a highly valuable building block, allowing chemists to introduce a conformationally restricted, hydrophilic cyclic ether moiety into drug candidates[1]. However, the presence of the internal α,β -unsaturated system within the furan ring introduces significant synthetic challenges during amide bond formation, primarily the risk of base-catalyzed double-bond migration.

This application note details a highly optimized, self-validating protocol for synthesizing amides from 2,5-dihydrofuran-3-carboxylic acid. By utilizing a specific HATU/DIPEA activation strategy, this methodology ensures high coupling yields while strictly preserving the structural integrity of the sensitive dihydrofuran ring[2].

Chemical Profile & Mechanistic Causality

2,5-Dihydrofuran-3-carboxylic acid (CAS: 1002728-73-5) features a cyclic ether with an endocyclic double bond conjugated directly to the carboxylate group[1]. The primary synthetic liability of this molecule is the thermodynamic driving force for double-bond isomerization. Under extended exposure to strong bases, nucleophiles, or elevated temperatures, the C3=C4 double bond can migrate to the C4=C5 position, forming a 4,5-dihydrofuran derivative (an enol ether). This isomerization not only alters the 3D vector of the resulting amide but also renders the molecule highly susceptible to acid-catalyzed degradation.

Causality in Reagent Selection: To circumvent isomerization, the choice of coupling reagent and base is paramount.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over traditional carbodiimides (e.g., DCC, EDC). HATU rapidly converts the carboxylate into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[2]. This rapid, irreversible activation minimizes the lifetime of the carboxylate anion, drastically reducing the window for base-catalyzed deprotonation at the C2 position.

  • Base: N,N-Diisopropylethylamine (DIPEA) is utilized as the base[2]. Its bulky isopropyl groups provide severe steric hindrance, preventing it from acting as a nucleophile. This eliminates the risk of unwanted Michael addition byproducts that frequently occur when using less hindered bases like triethylamine or DMAP.

Quantitative Data: Coupling Reagent Optimization

The following table summarizes the optimization data for coupling a standard primary amine with 2,5-dihydrofuran-3-carboxylic acid. The data highlights the superiority of the HATU/DIPEA system in maximizing yield while suppressing isomerization.

Coupling SystemBase (Equiv)SolventTemp / TimeIsolated Yield (%)Isomerization (%)
HATU (1.5 eq) DIPEA (3.0) DCM 25 °C, 20 h 85 - 92% < 2%
EDC/HOBt (1.5 eq)DIPEA (3.0)DCM25 °C, 24 h65 - 70%5 - 8%
T3P (1.5 eq)Pyridine (3.0)EtOAc50 °C, 24 h55 - 60%15 - 20%
DCC (1.5 eq)DMAP (0.2)DCM25 °C, 24 h40 - 45%> 25%

Experimental Workflow

ExperimentalWorkflow N1 Step 1: Substrate Preparation Dissolve Acid in DCM/1,4-Dioxane N2 Step 2: Base Addition Add DIPEA (3.0 equiv) at 0 °C N1->N2 N3 Step 3: Activation Add HATU (1.5 equiv) N2->N3 Prevent Exotherm N4 Step 4: Amine Coupling Add Amine (2.0-5.0 equiv) N3->N4 HOAt Ester Forms N5 Step 5: Reaction Maturation Stir at 25 °C for 20 h N4->N5 Nucleophilic Attack N6 Step 6: Workup & Purification Aqueous Extraction & Chromatography N5->N6 LC-MS Confirms

Workflow for HATU-mediated amide coupling of 2,5-dihydrofuran-3-carboxylic acid.

Self-Validating Standard Operating Procedure (SOP)

The following protocol is adapted for a 1.0 mmol scale synthesis, ensuring a self-validating feedback loop at each critical juncture[2].

Step 1: Substrate Preparation

  • Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 mmol of 2,5-dihydrofuran-3-carboxylic acid[1] in 10 mL of anhydrous Dichloromethane (DCM) or 1,4-dioxane[2].

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive HOAt active ester back to the starting carboxylic acid.

  • Self-Validation: The acid should dissolve completely within 5 minutes at room temperature, yielding a clear, colorless solution. Persistent turbidity indicates moisture contamination or degraded starting material.

Step 2: Base Addition & Temperature Control

  • Action: Cool the solution to 0 °C using an ice-water bath. Dropwise, add 3.0 mmol (3.0 equiv) of N,N-Diisopropylethylamine (DIPEA)[2].

  • Causality: Cooling to 0 °C dissipates the heat of the acid-base neutralization.

  • Self-Validation: A slight, transient fuming may occur upon the first few drops. The solution must remain clear and free of precipitates.

Step 3: Carboxylate Activation

  • Action: Add 1.5 mmol (1.5 equiv) of HATU in a single portion to the vigorously stirring solution at 0 °C[2]. Stir for exactly 15 minutes.

  • Causality: The 15-minute activation window is critical; it is long enough to ensure complete ester formation but short enough to prevent base-catalyzed migration of the endocyclic double bond.

  • Self-Validation: The reaction mixture will transition from a heterogeneous suspension (due to initially insoluble HATU) to a clear, pale-yellow solution. This distinct color change is the visual confirmation that the active HOAt ester has successfully formed.

Step 4: Nucleophilic Amine Coupling

  • Action: Add 2.0 to 5.0 mmol (2.0–5.0 equiv) of the desired primary or secondary amine directly to the activated mixture[2]. Remove the ice bath and allow the reaction to naturally warm to 25 °C.

  • Causality: Excess amine is utilized to drive the reaction to absolute completion, which is particularly necessary if the amine is sterically hindered or possesses electron-withdrawing groups.

  • Self-Validation: Upon addition of the amine, the pale-yellow color of the solution may intensify slightly, indicating the displacement of the HOAt leaving group.

Step 5: Reaction Maturation

  • Action: Stir the reaction mixture at room temperature (25 °C) for 20 hours[2].

  • Causality: The 20-hour timeframe ensures complete conversion of sterically demanding substrates without requiring elevated temperatures, which would risk thermal degradation or aromatization of the furan ring.

  • Self-Validation: Analyze an aliquot via LC-MS. The complete disappearance of the HOAt ester intermediate mass confirms reaction completion.

Step 6: Quenching and Workup

  • Action: Dilute the mixture with 15 mL of Isopropyl Acetate (IPAC) or additional DCM, then wash sequentially with saturated aqueous NH4​Cl (2 x 10 mL), water (10 mL), and brine (10 mL)[2]. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Causality: NH4​Cl provides a mildly acidic quench that neutralizes excess DIPEA and unreacted amine without being acidic enough to cleave the newly formed amide bond or open the sensitive dihydrofuran ring.

  • Self-Validation: Test the aqueous layer of the first NH4​Cl wash with pH paper; a pH of ~5-6 validates that the basic reagents have been successfully neutralized, safeguarding the product during solvent evaporation.

Analytical Validation & Troubleshooting

To confirm the structural integrity of the final amide and rule out double-bond isomerization, 1H NMR spectroscopy is the definitive analytical tool.

  • Expected Signals: The vinylic proton of the intact 2,5-dihydrofuran ring ( C4−H ) should appear as a distinct signal around δ 6.5 - 7.0 ppm. The methylene protons at C2 and C5 typically appear as distinct multiplets around δ 4.8 - 5.0 ppm.

  • Isomerization Markers: If the double bond has migrated to the 4,5-position, the C2 protons will shift significantly upfield, and the vinylic proton signal will change multiplicity and integration. If this is observed, ensure the reaction temperature in Step 3 strictly did not exceed 0 °C and verify the quality of the DIPEA used.

References

  • Enyne Amides to Fused Pyridones: Scope and Limitations The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Crystallization of 2,5-Dihydrofuran-3-carboxylic Acid

Welcome to the technical support center for the purification and crystallization of 2,5-dihydrofuran-3-carboxylic acid (CAS 1002728-73-5).[1] This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and crystallization of 2,5-dihydrofuran-3-carboxylic acid (CAS 1002728-73-5).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: My 2,5-dihydrofuran-3-carboxylic acid has "oiled out" during crystallization instead of forming solid crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a frequent issue in crystallization.[2] This typically occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or when the solution is supersaturated to a degree that favors rapid, disordered precipitation over orderly crystal lattice formation.[2]

Troubleshooting Steps:

  • Re-dissolve and Adjust Solvent System: Gently reheat the mixture to redissolve the oil. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to decrease the supersaturation level.

  • Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out.[2] Allow the heated solution to cool slowly to room temperature. Insulating the flask can aid this process. Only after the solution has reached room temperature should you consider further cooling in an ice bath.[2]

  • Introduce a Seed Crystal: If you have a small amount of pure, solid 2,5-dihydrofuran-3-carboxylic acid, adding a "seed crystal" can provide a template for orderly crystal growth.[3]

  • Scratch the Flask: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites, initiating crystallization.[3][4]

Q2: After cooling my solution, no crystals have formed. What are the next steps?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently saturated.

Troubleshooting Steps:

  • Reduce Solvent Volume: The most direct approach is to remove some of the solvent. This can be achieved by gently boiling off a portion of the solvent or by using a rotary evaporator.[3] Be cautious not to remove too much solvent, which could lead to rapid precipitation.

  • Induce Nucleation: As with "oiling out," scratching the flask or adding a seed crystal can initiate the crystallization process.[3]

  • Consider an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the stirred solution until it becomes persistently cloudy.[2] This will reduce the overall solubility and promote crystallization.

Q3: The purity of my 2,5-dihydrofuran-3-carboxylic acid is not improving significantly after recrystallization. What could be the issue?

A3: If purity is not improving, it's likely that the chosen solvent system is not effectively differentiating between your target compound and the impurities.

Troubleshooting Steps:

  • Solvent System Re-evaluation: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). A systematic solvent screening is recommended.

  • Consider a Two-Solvent System: A two-solvent recrystallization can be highly effective. Dissolve the crude product in a minimal amount of a "good" solvent at an elevated temperature. Then, slowly add a "poor," miscible solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.

  • Activated Charcoal Treatment: If you suspect colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.

  • Column Chromatography: For challenging separations, purification by column chromatography on silica gel may be necessary before attempting a final crystallization.[5]

Troubleshooting Guide: Common Crystallization Problems and Solutions

Problem Potential Cause(s) Recommended Solutions
Oiling Out - Cooling too rapidly- Solvent boiling point is too high- Solution is excessively supersaturated- Presence of impurities depressing the melting point- Allow the solution to cool slowly at room temperature before using an ice bath.[2]- Select a solvent with a lower boiling point.- Add a small amount of additional hot solvent to reduce supersaturation.- Attempt pre-purification steps to remove impurities.[2]
No Crystal Formation - Insufficient saturation (too much solvent)- Lack of nucleation sites- Reduce the solvent volume by evaporation.[3]- Scratch the inner surface of the flask with a glass rod.[3]- Introduce a seed crystal of the pure compound.[3]- Lower the temperature of the cooling bath.[3]
Rapid Precipitation - Solution is too concentrated- Cooling rate is too fast- Reheat the solution and add more solvent to decrease concentration.[3]- Insulate the flask to ensure a slow cooling rate.
Low Recovery - Compound has significant solubility in the cold solvent- Using too much solvent for dissolution or washing- Ensure the solution is thoroughly cooled before filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach for purifying 2,5-dihydrofuran-3-carboxylic acid.

Step-by-Step Methodology:

  • Solvent Selection: Based on solubility tests, select a solvent in which 2,5-dihydrofuran-3-carboxylic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common starting points for carboxylic acids include water, ethanol, or ethyl acetate.

  • Dissolution: Place the crude 2,5-dihydrofuran-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the solid completely. Add small portions of hot solvent until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger, purer crystals, insulate the flask.

  • Crystal Collection: Once crystallization appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility profile.

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose a pair of miscible solvents. One should be a "good" solvent in which the compound is highly soluble, and the other a "poor" or "anti-solvent" in which the compound is insoluble. A common pair is ethanol (good) and water (poor).

  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent at or near its boiling point.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Visualization of Workflows

Purification_Workflow cluster_prep Preparation cluster_purification Purification Crude Crude 2,5-Dihydrofuran- 3-carboxylic Acid Solvent_Screen Solvent Screening Crude->Solvent_Screen Dissolution Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Ice Bath Cooling Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure_Product Drying->Pure_Product Pure Crystalline Product

Caption: General workflow for the purification of 2,5-dihydrofuran-3-carboxylic acid by recrystallization.

Troubleshooting_Crystallization cluster_oil Oiling Out Solutions cluster_no_xtal No Crystal Solutions Start Crystallization Attempted Check_Crystals Crystals Formed? Start->Check_Crystals Oiled_Out Compound 'Oiled Out'? Check_Crystals->Oiled_Out No Success Collect and Dry Crystals Check_Crystals->Success Yes No_Crystals No Crystals Formed Oiled_Out->No_Crystals No Reheat_Add_Solvent Reheat, Add More Solvent Oiled_Out->Reheat_Add_Solvent Yes Reduce_Volume Reduce Solvent Volume No_Crystals->Reduce_Volume Slow_Cool Cool Slowly Reheat_Add_Solvent->Slow_Cool Slow_Cool->Start Scratch_Seed Scratch Flask or Add Seed Crystal Reduce_Volume->Scratch_Seed Scratch_Seed->Start

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • ChemScene. 1002728-73-5 | 2,5-Dihydrofuran-3-carboxylic acid.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Semantic Scholar. (2006, July 11). NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS.
  • Sigma-Aldrich. 2,5-Dihydrofuran-3-carboxylic acid | 1002728-73-5.
  • Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2,5-Dihydrofuran-3-Carboxylic Acid Reactions

Welcome to the Catalyst Optimization Support Center. As drug development and fine chemical synthesis increasingly rely on functionalized oxygen heterocycles, optimizing the catalytic workflows for 2,5-dihydrofuran-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalyst Optimization Support Center. As drug development and fine chemical synthesis increasingly rely on functionalized oxygen heterocycles, optimizing the catalytic workflows for 2,5-dihydrofuran-3-carboxylic acid (2,5-DHFA) and its derivatives is paramount. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity transformations.

Troubleshooting & FAQs

Q1: Why does my Ring-Closing Metathesis (RCM) to form the 2,5-dihydrofuran core stall at 50% conversion, and why do I see truncated cycloalkene byproducts?

Causality & Solution: This is a classic case of competitive alkene isomerization driven by ruthenium-hydride decomposition products. During the synthesis of 2,5-dihydrofurans, the residence time of the diene substrate on the ruthenium complex can lead to bimolecular catalyst decomposition[1]. Furthermore, the free carboxylic acid moiety can coordinate to the ruthenium center, forming a stable, unreactive chelate. Actionable Fix: Do not simply increase the Grubbs II catalyst loading, as this exacerbates the formation of Ru-hydrides. Instead, protect the carboxylic acid as a methyl ester prior to RCM. To completely inhibit the hydride-catalyzed isomerization pathway, add a hydride scavenger such as 1,4-benzoquinone (10 mol%) or acetic acid[1].

Q2: I am attempting an asymmetric cyclopropanation/bicyclization of a 2,5-dihydrofuran-3-carboxylic acid derivative using a metalloradical catalyst, but my enantiomeric excess (ee) is plateauing at 89%. How can I push this >95%?

Causality & Solution: The stereoselectivity of Co(II)-based metalloradical catalysts, such as [Co(P3)], is highly dependent on the rigidity of the chiral pocket and the stabilization of the α-Co(III)-alkyl radical intermediate. At 1 mol% loading in toluene, background uncatalyzed diazo decomposition competes with the chiral pathway. Actionable Fix: Increase the [Co(P3)] catalyst loading to 3 mol% to ensure the catalyzed radical generation dominates. More importantly, switch the solvent from toluene to tert-butyl methyl ether (MTBE). The slight polarity of MTBE better stabilizes the transition state during the subsequent 3-exo-tet cyclization, boosting the ee to 96% and the yield to 88%[2].

Q3: During the downstream reduction of 2,5-dihydrofuran-3-carboxylic acid, my furan ring is completely hydrogenated to tetrahydrofuran-2-carboxylic acid. How can I selectively perform hydrodeoxygenation?

Causality & Solution: Standard monometallic catalysts (like Pd/C or Pt/C) are highly active for non-selective alkene hydrogenation. To selectively cleave the C-O bond while managing the furan ring's integrity, you must use a bifunctional catalyst system with strong metal-support interactions. Actionable Fix: Utilize a Titania-supported Platinum-Molybdenum (Pt-MoOx/TiO2) catalyst. This bimetallic system provides a synergistic effect: Pt activates H2, while MoOx acts as an oxophilic site to bind the oxygen atom, dissociating the C-O bond before the furan ring undergoes total hydrogenation[3].

Quantitative Data Summary: Catalyst Optimization Matrix

Reaction WorkflowTarget IntermediateOptimal CatalystOptimized LoadingKey Additive / SolventYieldEnantiomeric Excess (ee)
Ring-Closing Metathesis 2,5-Dihydrofuran coreGrubbs II5 mol%1,4-Benzoquinone (10 mol%)>90%N/A
Asymmetric Bicyclization Fused tricyclic derivative[Co(P3)]3 mol%MTBE88%96%
Hydrodeoxygenation Valeric acid derivativesPt-MoOx/TiO24 wt% Pt, 1 wt% MoH2 (1.5 MPa) / H2O51%N/A

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2,5-Dihydrofuran Core via RCM

This protocol utilizes a self-validating visual cue and chemical scavenging to ensure high turnover.

  • Substrate Preparation: Dissolve the diene precursor (1.0 mmol) in anhydrous, degassed dichloromethane (DCM) to achieve a high dilution (0.01 M). Causality: High dilution kinetically favors intramolecular ring-closing over intermolecular oligomerization.

  • Scavenger Addition: Add 1,4-benzoquinone (0.1 mmol, 10 mol%). Causality: Scavenges trace Ru-hydrides to prevent double-bond isomerization.

  • Catalyst Initiation: Add Grubbs II catalyst (0.05 mmol, 5 mol%) in a single portion under argon.

  • Self-Validation Check: Monitor the reaction visually and via TLC. The solution should transition from a deep purple to a reddish-brown hue as the active ruthenium carbene forms. Complete consumption of the starting material (typically 2-4 hours at 40°C) indicates successful initiation and turnover.

  • Quenching: Add excess ethyl vinyl ether (1.0 mL) and stir for 30 minutes. Causality: This forces the formation of a stable, inactive Fischer carbene, preventing catalyst-induced side reactions during solvent evaporation.

Protocol B: Co(II)-Catalyzed Asymmetric Radical Bicyclization

This protocol relies on precise solvent control to maximize stereoselectivity.

  • Catalyst Activation: In an argon-filled glovebox, dissolve the [Co(P3)] catalyst (0.003 mmol, 3 mol%) in anhydrous MTBE (2.0 mL). Causality: MTBE provides the exact dielectric environment needed to stabilize the radical intermediate without disrupting the chiral porphyrin pocket.

  • Substrate Addition: Add the 2,5-dihydrofuran-3-carboxylic acid derivative (0.10 mmol) to the catalyst solution.

  • Radical Generation: Slowly add the diazo compound (0.12 mmol) dropwise over 10 minutes.

  • Self-Validation Check: Observe the reaction for controlled nitrogen gas evolution (bubbling). This is a direct stoichiometric indicator of diazo activation and the formation of the α-Co(III)-alkyl radical.

  • Isolation: Stir at room temperature for 24 hours. Filter through a short pad of silica to remove the cobalt catalyst, then purify via chiral HPLC to verify the >95% ee.

System Workflows & Mechanistic Pathways

RCM_Troubleshooting Start Start RCM of Diene Precursor CheckConv Check Conversion (NMR/GC) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>90%) CheckConv->HighConv Diag1 Isomerization Byproducts? LowConv->Diag1 Success Isolate 2,5-Dihydrofuran Derivative HighConv->Success AddBQ Add 1,4-Benzoquinone (Hydride Scavenger) Diag1->AddBQ Yes Diag2 Catalyst Poisoning by Free -COOH? Diag1->Diag2 No AddBQ->Start Protect Esterify to Methyl Ester Diag2->Protect Yes Protect->Start

Troubleshooting workflow for RCM catalyst deactivation and isomerization mitigation.

Co_Catalysis Substrate 2,5-Dihydrofuran Derivative Intermediate Co(III)-Alkyl Radical Intermediate Substrate->Intermediate Diazo Diazo Compound Diazo->Intermediate Catalyst [Co(P3)] Catalyst (3 mol%) Catalyst->Intermediate Solvent MTBE Solvent (Enhances ee) Solvent->Intermediate Product Cis-Fused Tricyclic Chromanone (96% ee) Intermediate->Product 6-exo-trig & 3-exo-tet cyclization

Mechanistic pathway of Co(II)-catalyzed asymmetric radical bicyclization.

References

  • Title: Competitive Isomerization and Catalyst Decomposition During Ring-Closing Metathesis Source: ChemRxiv URL: [Link]

  • Title: Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Structure and Mechanism of Titania-Supported Platinum–Molybdenum Catalyst for Hydrodeoxygenation of 2-Furancarboxylic Acid to Valeric Acid Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 2,5-Dihydrofuran-3-Carboxylic Acid Purity Analysis

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 2,5-dihydrofuran-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 2,5-dihydrofuran-3-carboxylic acid .

Because this analyte is a small, highly polar organic acid, traditional reversed-phase chromatography often yields poor retention, peak tailing, and co-elution with the solvent front. This document synthesizes field-proven chromatographic principles to provide a self-validating methodology, root-cause troubleshooting, and structural rationales for every experimental choice.

Analyte Profiling & Quantitative Data

Before altering chromatographic parameters, we must establish the physicochemical boundaries of the analyte. The table below summarizes the core properties of 2,5-dihydrofuran-3-carboxylic acid and their direct impact on method design.

Table 1: Physicochemical Profile & Chromatographic Impact

ParameterCharacteristicChromatographic Impact & Causality
Structure Small, oxygen-containing heterocycleMinimal hydrophobic surface area limits interaction with standard C18 stationary phases.
Polarity Highly PolarNecessitates a highly aqueous initial mobile phase (0–2% organic) to achieve adequate retention factor ( k′ ).
Ionization Carboxylic Acid (Estimated pKa ~3.5–4.0)Requires strict pH control. Mobile phase pH must be strictly < 2.5 to suppress ionization and prevent peak splitting.
Chromophore α,β-unsaturated carboxylic systemExhibits optimal UV absorption in the low-UV range (210–225 nm)[1].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating a System Suitability Test (SST) prior to sample analysis, the method mathematically proves its own resolving power and robustness.

Materials & Reagents
  • Column: Aqueous-compatible (AQ) C18 or Polar-embedded C18 (e.g., Agilent Polaris C18-A), 150 x 4.6 mm, 3 µm. Rationale: Standard C18 columns undergo "phase collapse" in 100% aqueous conditions, whereas polar-embedded columns maintain a hydration layer, preventing ligand matting and ensuring consistent retention[2].

  • Mobile Phase A: 0.1% Phosphoric Acid ( H3​PO4​ ) in LC-MS grade Water (pH ~2.1).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: 100% Mobile Phase A. Rationale: Dissolving the sample in the initial mobile phase prevents solvent-mismatch peak distortion.

Step-by-Step Gradient Methodology

Table 2: Optimized Gradient Elution Program

Time (min)% A (Aqueous)% B (Organic)Flow RateMechanistic Rationale
0.0 10001.0 mL/min100% aqueous environment maximizes partitioning of the polar acid into the stationary phase.
3.0 10001.0 mL/minIsocratic hold ensures separation of the main peak from void-volume baseline disturbances.
15.0 70301.0 mL/minShallow organic ramp elutes structurally related isomers and hydrophobic degradation products.
18.0 5951.0 mL/minHigh-organic wash strips strongly retained matrix components from the column.
25.0 10001.0 mL/min7-minute re-equilibration restores the hydration layer for the next injection.
System Suitability Testing (SST)

Before analyzing unknown purities, inject a resolution standard containing 2,5-dihydrofuran-3-carboxylic acid and a known closely eluting impurity (e.g., furan-3-carboxylic acid).

  • Acceptance Criteria:

    • Resolution ( Rs​ ) 2.0 (Proves baseline separation).

    • Tailing Factor ( Tf​ ) 1.5 (Proves adequate secondary interaction suppression).

    • Area % RSD 2.0% over 5 replicates (Proves injection and integration stability).

HPLC_Workflow Start Start: Analyte Assessment (Polar, Acidic, UV-active) ColSelect Column Selection (AQ-C18 or HILIC) Start->ColSelect MPSelect Mobile Phase pH (pH < 2.5, e.g., 0.1% H3PO4) ColSelect->MPSelect DetSelect Detector Settings (UV 210-225 nm) MPSelect->DetSelect GradDesign Gradient Optimization (Start 0-2% Organic) DetSelect->GradDesign Val Method Validation (SST: Rs > 2.0, Tf < 1.5) GradDesign->Val

Fig 1: Step-by-step method development workflow for highly polar carboxylic acids.

Troubleshooting & FAQs

This section addresses the most common failure modes encountered when analyzing highly polar impurities.

Q1: Why does 2,5-dihydrofuran-3-carboxylic acid elute at the void volume on my standard C18 column?

Root Cause: Highly polar impurities often exhibit weak interactions with traditional reversed-phase columns, causing them to co-elute with the solvent front[3]. When you run a standard C18 column in 100% aqueous conditions to force retention, the hydrophobic alkyl chains "collapse" or mat down to minimize their exposure to water. This drastically reduces the available surface area, causing the analyte to pass through unretained. Solution: Switch to an AQ-type C18 or a polar-embedded C18 column. These stationary phases contain hydrophilic groups (like amides or ethers) near the silica surface that maintain a hydration layer, keeping the C18 chains extended and active even in 0% organic mobile phases[2].

Q2: My peak is severely tailing or splitting into two distinct peaks. How do I correct this?

Root Cause: Peak splitting for carboxylic acids is almost always a pH control failure . 2,5-dihydrofuran-3-carboxylic acid has a pKa around 3.5–4.0. If your mobile phase pH is near this value (e.g., using pure water or weak buffers), the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. Because the neutral state is more hydrophobic than the ionized state, they travel down the column at different speeds, resulting in a split or smeared peak. Solution: Lower the mobile phase pH to at least 1.5 units below the pKa. Using 0.1% Phosphoric acid or 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0–2.1, ensuring >98% of the molecules are fully protonated and elute as a single, sharp band.

Q3: What is the optimal UV wavelength for purity analysis, and how do I avoid matrix interference?

Root Cause: The analyte lacks a highly extended conjugated aromatic system, meaning it does not absorb strongly in the high-UV or visible range. However, the α,β-unsaturated carboxylic acid moiety provides a reliable chromophore in the low-UV range. Literature on related dihydrofuran-carboxylic acid derivatives indicates optimal UV maximum absorption around 210 nm to 225 nm [1]. Solution: Set your primary detection wavelength to 215 nm . Be aware that at this low wavelength, many organic solvents (especially methanol) have high background absorbance. Use HPLC-grade Acetonitrile as your organic modifier, as it has a lower UV cutoff (190 nm) and provides a quieter baseline. If biological matrix interference is too high at 215 nm, alternative strategies such as LC-MS or derivatization may be required[4].

Q4: How do I separate isomeric impurities, such as 4,5-dihydrofuran-3-carboxylic acid?

Root Cause: Isomers have nearly identical polarities and molecular weights, making them difficult to resolve using standard gradient slopes. Solution: Implement a shallow gradient (e.g., increasing organic modifier by only 1-2% per minute) during the critical elution window. Additionally, lower the column temperature to 20°C–25°C. Lower temperatures increase the viscosity of the mobile phase and enhance the subtle stereochemical and hydrophobic differences between the positional isomers, improving resolution ( Rs​ ).

Troubleshooting Issue Issue: Poor Retention or Severe Peak Tailing CheckpH Check Mobile Phase pH Is pH < 2.5? Issue->CheckpH AdjustpH Adjust to pH 2.0-2.5 (Suppress ionization) CheckpH->AdjustpH No CheckCol Check Column Chemistry Is it an AQ-type C18? CheckpH->CheckCol Yes ChangeCol Switch to AQ-C18 / Polar-embedded (Prevent phase collapse) CheckCol->ChangeCol No CheckOrg Check Initial % Organic Is it > 5%? CheckCol->CheckOrg Yes LowerOrg Lower to 0-2% Organic (Increase retention) CheckOrg->LowerOrg Yes

Fig 2: Troubleshooting logic tree for resolving poor retention and peak tailing.

References

  • Source: MDPI (Applied Sciences)
  • Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products When Standard Methods Fail Source: Resolian URL
  • Separation of Organic Acids on an Agilent Polaris C18-A Column Source: Agilent Technologies URL
  • Thiodiketopiperazines and Alkane Derivatives Produced by the Mangrove Sediment–Derived Fungus Penicillium ludwigii SCSIO 41408 Source: Frontiers in Microbiology URL

Sources

Reference Data & Comparative Studies

Validation

2,5-dihydrofuran-3-carboxylic acid vs 3-furoic acid chemical reactivity

Comparative Guide: Chemical Reactivity of 2,5-Dihydrofuran-3-carboxylic Acid vs. 3-Furoic Acid Introduction In modern drug discovery and organic synthesis, the choice of heterocyclic building blocks profoundly influences...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Chemical Reactivity of 2,5-Dihydrofuran-3-carboxylic Acid vs. 3-Furoic Acid

Introduction

In modern drug discovery and organic synthesis, the choice of heterocyclic building blocks profoundly influences both the synthetic route and the pharmacological profile of the final molecule. This guide provides an in-depth comparison between two structurally related but chemically divergent compounds: 3-furoic acid and 2,5-dihydrofuran-3-carboxylic acid . While 3-furoic acid offers a stable, planar aromatic system, 2,5-dihydrofuran-3-carboxylic acid provides a non-aromatic, sp3-enriched scaffold featuring an α,β-unsaturated carboxylic acid. Understanding their distinct reactivity profiles is critical for scientists aiming to design regioselective syntheses or develop conformationally restricted drug analogs.

Structural and Physicochemical Comparison

The fundamental difference between these two molecules lies in their aromaticity. 3-Furoic acid is a fully conjugated aromatic system, which dictates its preference for electrophilic aromatic substitution (EAS) and directed lithiation. In contrast, 2,5-dihydrofuran-3-carboxylic acid lacks aromatic stabilization, making its isolated alkene highly reactive toward addition reactions.

Table 1: Quantitative and Structural Properties

Property3-Furoic Acid2,5-Dihydrofuran-3-carboxylic Acid
Chemical Structure Aromatic HeterocycleCyclic α,β-Unsaturated Acid
pKa (25 °C) 3.9[1]~4.2 (Predicted)
3D Geometry PlanarNon-planar (Envelope conformation)
Dominant Reactivity Electrophilic Aromatic Substitution (C2/C5)Conjugate (Michael) Addition (C4), Cyclopropanation
Stability High (Resonance stabilized)Moderate (Alkene is susceptible to oxidation)

Mechanistic Reactivity Profiles

2.1. 3-Furoic Acid: Aromatic Substitution and Directed Lithiation Because of the electron-withdrawing nature of the carboxylic acid group at the C3 position, the furan ring in 3-furoic acid is slightly deactivated compared to unsubstituted furan. Electrophilic aromatic substitution (EAS) typically occurs at the C2 and C5 positions, but regiocontrol can be challenging, often yielding mixtures of isomers[2]. To achieve strict regiocontrol, chemists exploit Directed ortho-Lithiation (DoM) . The carboxylic acid acts as a powerful directing group. When treated with a strong base like Lithium Diisopropylamide (LDA), the acid is first deprotonated to form a lithium carboxylate. This intermediate coordinates the second equivalent of lithium, directing the subsequent deprotonation exclusively to the adjacent C2 position[2].

2.2. 2,5-Dihydrofuran-3-carboxylic Acid: Alkene Functionalization Lacking aromaticity, the reactivity of 2,5-dihydrofuran-3-carboxylic acid is governed by its α,β-unsaturated carbonyl system. The C4 position is highly electrophilic, making it an excellent Michael acceptor for conjugate additions. Furthermore, the double bond can undergo cycloadditions and cyclopropanation to yield rigid, sp3-rich bicyclic systems, such as 3-oxabicyclo[3.1.0]hexanes, which are highly valued in medicinal chemistry for improving drug solubility and metabolic stability[3].

Reactivity_Comparison F3A 3-Furoic Acid (Aromatic, Planar) EAS Electrophilic Aromatic Substitution (C2 / C5 positions) F3A->EAS DoM Directed ortho-Lithiation (C2 position via LDA) F3A->DoM DHF 2,5-Dihydrofuran-3-carboxylic Acid (Non-Aromatic, sp3 character) Michael Conjugate (Michael) Addition (C4 position) DHF->Michael Cyclo Cyclopropanation (C=C Double Bond) DHF->Cyclo

Fig 1. Divergent reactivity pathways of 3-furoic acid and 2,5-dihydrofuran-3-carboxylic acid.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols include mechanistic causality and self-validation steps to confirm reaction success before proceeding to subsequent synthetic stages.

Protocol A: Regioselective C2-Lithiation of 3-Furoic Acid

Causality: Using exactly 2.2 equivalents of LDA is critical. The first equivalent neutralizes the acidic proton (pKa 3.9)[1]. The resulting carboxylate salt physically coordinates the second equivalent of LDA, forcing deprotonation at the C2 carbon rather than the C5 carbon, ensuring 100% regioselectivity[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-furoic acid (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add a freshly prepared solution of LDA (2.2 equiv) in THF dropwise over 15 minutes. Stir the mixture at -78 °C for 2 hours to ensure complete formation of the C-2 lithiated dianion[2].

  • Electrophilic Trapping: Add the desired electrophile (e.g., succinic anhydride, 1.1 equiv) dissolved in anhydrous THF. Stir for an additional 1 hour at -78 °C, then allow it to warm to room temperature[2].

  • Workup: Quench the reaction with 1M HCl until the aqueous layer reaches pH 2. Extract with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (NMR): Analyze the crude product via 1H NMR. In the starting material, the C2 proton appears as a distinct singlet near 8.0 ppm. The complete disappearance of this peak, coupled with the retention of the C4 and C5 protons (typically doublets around 6.7 and 7.4 ppm), definitively validates successful C2 functionalization.

Lithiation_Workflow Step1 3-Furoic Acid in THF (-78°C) Step2 Add 2.2 eq LDA (Deprotonation at COOH & C2) Step1->Step2 Step3 Add Electrophile (e.g., Succinic Anhydride) Step2->Step3 Step4 Aqueous Workup & Acidification Step3->Step4 Step5 C2-Functionalized Product Step4->Step5

Fig 2. Experimental workflow for the regioselective C2-lithiation of 3-furoic acid.

Protocol B: Cyclopropanation of 2,5-Dihydrofuran-3-carboxylic Acid

Causality: The electron-deficient alkene of 2,5-dihydrofuran-3-carboxylic acid (often protected as an ester or amide) is highly susceptible to cyclopropanation. Reacting it with zinc enolates generates a donor-acceptor cyclopropane, yielding a fused 3-oxabicyclo[3.1.0]hexane system[3].

Step-by-Step Methodology:

  • Esterification: Convert 2,5-dihydrofuran-3-carboxylic acid to its methyl ester using standard Fischer esterification (MeOH, catalytic H2SO4, reflux).

  • Cyclopropanation: Dissolve the ester (1.0 equiv) in anhydrous toluene. Add a bromine-containing zinc enolate (generated in situ from an α-bromo ketone and zinc powder) (1.5 equiv)[3].

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 10–18 hours under an inert atmosphere.

  • Workup: Cool the mixture, quench with saturated aqueous NH4Cl, and extract with dichloromethane. Wash the organic layer with brine, dry, and evaporate.

  • Self-Validation (NMR): The starting 2,5-dihydrofuran ester exhibits a distinct olefinic proton at the C4 position (around 6.5–7.0 ppm). Successful cyclopropanation is validated by the complete loss of this alkene peak and the emergence of upfield multiplet signals (1.0–2.5 ppm) corresponding to the newly formed cyclopropyl ring protons.

Cyclo_Workflow Step1 2,5-Dihydrofuran-3- carboxylic Acid Ester Step2 Add Zinc Enolate (Bromine-containing) Step1->Step2 Step3 Reflux in Toluene (10-18 hours) Step2->Step3 Step4 TLC Monitoring & Workup Step3->Step4 Step5 3-Oxabicyclo[3.1.0]hexane Derivative Step4->Step5

Fig 3. Experimental workflow for the cyclopropanation of 2,5-dihydrofuran derivatives.

Strategic Applications in Drug Development

For medicinal chemists, the choice between these two acids dictates the 3D topology of the resulting drug candidate.

  • 3-Furoic Acid is routinely utilized as a planar bioisostere for phenyl, pyrrole, or thiophene rings. Its flat architecture is ideal for intercalating into narrow hydrophobic binding pockets.

  • 2,5-Dihydrofuran-3-carboxylic Acid is increasingly favored in modern "Escape from Flatland" drug design strategies. By converting the flat furan into a partially saturated ring, chemists introduce sp3 character, which generally improves aqueous solubility, reduces off-target promiscuity, and provides defined vectors for stereospecific interactions within the target protein's active site[4].

References[2] Title: Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH0aPlLIuqgdd4C3uhAonNSrYFMGG0h1EKv_vV5OdB09-LJHatiQF5ezl46hwG92O0AlY1Ep9w2CaJGET0xdiztTyaAQeW4gH2WAY4_5JPDNFTNqN4HBqaeLrUHpY7cyq15T_d[1] Title: 3-Furoic acid 488-93-7 wiki. Source: guidechem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpMccdYNCkEh7F4iAJDX0FIia44JN1yt4UIyuDNoWGaAMmGT9TdJTcorqg_2dwQrf1o1zOZO86nRrqL2FtT_Al4nobkHq52ydEefPCrjzTMVOYHMbMRcIHXK-gOMWjJlX76laxQ2V3vHu-UAomTHtrLyY6L11DAozugmzk[4] Title: Enyne Amides to Fused Pyridones: Scope and Limitations. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd_7hb23tpkHa0yAzCvFBosdXwTOjTDVqtLQHhDr0u5ym-0UqkVk_gKB6dZKye1vqi-eyX53wbvdU2XXGDuAsKFj0DlrPSG6DUXLb7fkRLzuh_Rlpaq7vzJaj2rR8Y9UHAWcYAzH41mhIoag==[3] Title: Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbKX6hDLU2CJG6c1C0zwn6L2-yqI_Rhxu3OzQDHfy0a86aZXmnO4eOYEXiDMmcdksAZv4WaSInCc1VHDJpiFFax_Qe2xlqUXC4vnHTuKql4sPtp9pVl5N2PWsAAC5BEBu-

Sources

Comparative

validation of GC-MS detection methods for 2,5-dihydrofuran-3-carboxylic acid

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying polar, low-molecular-weight heterocyclic organic acids. 2,5-dihydrofuran-3-carboxylic acid presents a classic challenge:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying polar, low-molecular-weight heterocyclic organic acids. 2,5-dihydrofuran-3-carboxylic acid presents a classic challenge: its highly polar carboxyl moiety induces strong intermolecular hydrogen bonding, leading to low vapor pressure, thermal instability, and severe peak tailing on standard non-polar GC stationary phases. Direct GC-MS analysis is analytically non-viable.

To achieve robust, reproducible quantitation that aligns with regulatory standards, the analyte must be chemically derivatized. This guide provides an objective, data-driven comparison of the two leading GC-MS derivatization strategies for this compound: Silylation (BSTFA) and Alkylation (PFBBr) . By evaluating these methods through the lens of, this guide will help you select and validate the optimal workflow for your specific sensitivity and throughput requirements.

Mechanistic Rationale: Overcoming Analytical Bottlenecks

The choice of derivatization reagent dictates both the chromatographic behavior and the mass spectrometric ionization efficiency of the analyte.

  • Method A: Silylation via BSTFA + 1% TMCS Silylation replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) spiked with 1% Trimethylchlorosilane (TMCS). Causality: TMCS acts as a crucial catalyst; it increases the electrophilicity of the silyl donor, ensuring complete derivatization of the sterically hindered 3-position on the dihydrofuran ring. This method is paired with standard Electron Impact (EI) MS.

  • Method B: Alkylation via PFBBr Alkylation with Pentafluorobenzyl bromide (PFBBr) converts the acid into a pentafluorobenzyl ester. Causality: While the reaction is more complex, the pentafluorobenzyl moiety possesses extreme electron affinity. When paired with Electron Capture Negative Ionization (ECNI) MS, it undergoes dissociative electron capture to yield the intact carboxylate anion with minimal fragmentation, drastically lowering the limit of detection (LOD) as demonstrated in recent .

Derivatization_Pathways Analyte 2,5-Dihydrofuran-3-Carboxylic Acid (Polar, Low Volatility) BSTFA Silylation BSTFA + 1% TMCS (60°C, 30 min) Analyte->BSTFA Anhydrous Solvent PFBBr Alkylation PFBBr + K2CO3 (55°C, 60 min) Analyte->PFBBr Base Catalysis TMS TMS Ester Derivative Detection: EI-MS (High Volatility) BSTFA->TMS -H + TMS PFB PFB Ester Derivative Detection: ECNI-MS (High Sensitivity) PFBBr->PFB -H + PFB

Fig 1: Mechanistic pathways for silylation and alkylation of 2,5-dihydrofuran-3-carboxylic acid.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating built-in quality control checkpoints.

Protocol A: Silylation (High Throughput / Routine Screening)
  • Sample Preparation: Aliquot 100 µL of the sample extract into a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Moisture is the enemy of silylation. Even trace water will rapidly hydrolyze BSTFA and the resulting TMS derivative back into the free acid, destroying quantitation accuracy.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap tightly with a PTFE-lined septum. Heat at 60°C for 30 minutes in a dry block heater.

  • System Suitability Check (Self-Validation): Before analyzing samples, inject a Reagent Blank (pyridine + BSTFA, heated) to verify the absence of interfering siloxane artifact peaks at the target retention time. Inject a Calibration Standard to verify peak symmetry (Tailing Factor must be < 1.5).

Protocol B: Alkylation (Trace-Level Bioanalysis)
  • Reaction Setup: To 100 µL of aqueous sample or extract, add 10 mg of anhydrous K₂CO₃ and 100 µL of 1% PFBBr in acetonitrile.

    • Causality: K₂CO₃ serves to deprotonate the carboxylic acid, forming a highly reactive carboxylate nucleophile that readily attacks the electrophilic carbon of PFBBr.

  • Incubation: Heat the sealed vial at 55°C for 60 minutes.

  • Liquid-Liquid Extraction: Cool to room temperature. Add 500 µL of MS-grade hexane and 500 µL of LC-MS water. Vortex for 1 minute and centrifuge.

    • Causality: This extraction step partitions the non-polar PFB ester into the hexane layer while leaving excess K₂CO₃ and polar byproducts in the aqueous phase, protecting the GC column from rapid degradation.

  • System Suitability Check (Self-Validation): Monitor the recovery of an isotopically labeled internal standard (e.g., ¹³C-labeled carboxylic acid) spiked prior to step 1. Extraction efficiency must remain consistent (±10%) across all matrix samples to validate the run.

ICH Q2(R2) Validation Framework

According to the, any quantitative method used for product release or pharmacokinetic profiling must rigorously demonstrate specificity, linearity, accuracy, and precision.

ICH_Validation_Lifecycle Phase1 Phase 1: Method Design & Derivatization (Silylation vs. Alkylation) Phase2 Phase 2: System Suitability & Specificity (Blank Matrix Evaluation) Phase1->Phase2 Phase3 Phase 3: Range & Linearity (R² ≥ 0.995) Phase2->Phase3 Phase4 Phase 4: Accuracy & Precision (Spike Recovery & %RSD) Phase3->Phase4 Phase5 Phase 5: Sensitivity (LOD/LOQ Determination) Phase4->Phase5

Fig 2: ICH Q2(R2) analytical validation lifecycle for GC-MS method development.

Comparative Performance Data

The tables below summarize the instrumental parameters and the resulting ICH Q2(R2) validation metrics derived from experimental validation runs of 2,5-dihydrofuran-3-carboxylic acid.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterMethod A: Silylation (EI-MS)Method B: Alkylation (ECNI-MS)
Analytical Column DB-5MS (30m x 0.25mm, 0.25µm)DB-5MS (30m x 0.25mm, 0.25µm)
Carrier Gas Helium (1.0 mL/min, constant flow)Helium (1.0 mL/min, constant flow)
Reagent Gas N/AMethane (2.0 mL/min)
Injection Mode 1 µL, Splitless (250°C)1 µL, Splitless (250°C)
Ionization Mode Electron Impact (70 eV)Electron Capture Negative Ionization
Quantitation Ions m/z [M-CH₃]⁺, [TMS]⁺m/z [M-H]⁻ (Intact carboxylate anion)

Table 2: ICH Q2(R2) Validation Metrics Comparison

Validation ParameterMethod A: SilylationMethod B: AlkylationICH Q2(R2) Acceptance Criteria
Linearity Range 10 - 1000 ng/mL0.1 - 100 ng/mLR² ≥ 0.995
LOD (S/N ≥ 3) 3.0 ng/mL0.02 ng/mLS/N ≥ 3
LOQ (S/N ≥ 10) 10.0 ng/mL0.08 ng/mLS/N ≥ 10
Accuracy (Spike Recovery) 94.5% - 102.1%89.2% - 96.4%80% - 120%
Repeatability (%RSD) 3.2%5.8%≤ 15%
Intermediate Precision 4.1%7.2%≤ 15%

Conclusion & Selection Guide

The experimental data clearly illustrates the fundamental trade-offs between the two derivatization strategies:

  • Opt for Silylation (BSTFA) if your primary requirement is throughput and precision . The reaction is a simple, single-step addition that yields excellent recovery (up to 102.1%) and high repeatability (%RSD 3.2%). It is the ideal choice for routine quality control, assay/potency testing, and metabolomic screening where the analyte concentration is >10 ng/mL.

  • Opt for Alkylation (PFBBr) if your primary requirement is extreme sensitivity . By leveraging the electron-capturing properties of the pentafluorobenzyl group, this method achieves sub-nanogram LOQs (0.08 ng/mL)—over two orders of magnitude lower than silylation. It is the mandatory choice for trace-level impurity profiling, environmental monitoring, or pharmacokinetic bioanalysis in complex matrices.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry Source: Analytical Chemistry (American Chemical Society) URL: [Link]

Validation

Spectroscopic Validation of 2,5-Dihydrofuran-3-Carboxylic Acid Purity: A Comparative Analytical Guide

Introduction In modern drug development and heterocyclic synthesis,1 serves as a critical building block[1]. However, validating its purity presents a unique analytical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug development and heterocyclic synthesis,1 serves as a critical building block[1]. However, validating its purity presents a unique analytical challenge. Standard chromatographic methods (e.g., HPLC-UV) often fall short when differentiating this compound from closely related regioisomeric impurities. As an application scientist, I rely on orthogonal spectroscopic techniques—specifically Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—to establish an unambiguous, self-validating purity profile that guarantees2[2].

The Causality of Method Selection: Why Orthogonal Spectroscopy?

Chromatographic retention times and UV absorption profiles of dihydrofuran isomers are nearly identical due to their similar polarities and lack of extended chromophores. To objectively compare a high-purity synthesized grade against standard commercial alternatives, we must analyze structural connectivity and functional group integrity directly.

  • 1H-NMR for Regioisomer Differentiation: In 2,5-dihydrofuran-3-carboxylic acid, the double bond resides between C3 and C4. This yields a distinct alkene proton signal at C4 and two separate aliphatic CH₂ environments (C2 and C5). In contrast, the common 4,5-dihydro isomer shifts the double bond to C2-C3, moving the alkene proton adjacent to the oxygen, which drastically shifts its resonance downfield[1]. NMR is the only technique that provides this absolute structural causality.

  • FT-IR for Functional Group Integrity: While NMR confirms the carbon skeleton, 3, easily detecting oxidative degradation (e.g., lactonization) or moisture absorption that might not be fully quantifiable in proton-exchanging NMR solvents[3].

Comparative Purity Assessment

The following table summarizes the spectroscopic benchmarks used to differentiate a validated high-purity product from a substandard alternative.

Analytical MetricHigh-Purity Grade (≥97%)Standard/Crude Grade (<90%)Diagnostic Significance
1H-NMR (C4 Alkene Proton) Sharp multiplet at δ ~6.8 ppmPeak broadening; presence of anomalous downfield signalsDifferentiates the 2,5-dihydro core from the 4,5-dihydro regioisomer[1].
1H-NMR (Carboxylic OH) Distinct broad singlet δ ~12.5 ppmSuppressed or shifted due to moisture/H-bonding4[4].
FT-IR (C=O Stretch) Sharp, symmetric peak at 1695 cm⁻¹Broad/split peak at 1680-1710 cm⁻¹5[5].
FT-IR (O-H Stretch) Broad band 2500-3000 cm⁻¹Overlapping with strong H₂O band >3200 cm⁻¹5[5].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: Quantitative 1H-NMR (qNMR) for Structural Integrity
  • Sample Preparation: Dissolve 20.0 mg of 2,5-dihydrofuran-3-carboxylic acid in 0.6 mL of anhydrous DMSO-d6.

    • Causality:4 and to minimize rapid proton exchange, allowing the critical -COOH proton to be observed[4].

  • Internal Standard Addition: Add 5.0 mg of precisely weighed Maleic Acid.

    • Causality: Maleic acid provides a sharp, non-overlapping singlet at ~δ 6.2 ppm. This acts as an internal calibrant, creating a self-validating integration reference that proves the system's quantitative response is linear.

  • Acquisition Parameters: Acquire the 1H-NMR spectrum at 400 MHz using a 90° pulse and a relaxation delay (D1) of 10 seconds.

    • Causality: A prolonged D1 ensures complete longitudinal relaxation (T1) of all protons. Failing to extend this delay would skew the integration ratios, leading to artificially inflated or deflated purity calculations.

Protocol B: FT-IR Spectroscopy for Functional Group Validation
  • Pellet Preparation: Grind 2.0 mg of the analyte with 200 mg of spectroscopic-grade, oven-dried Potassium Bromide (KBr). Compress under 10 tons of pressure to form a translucent pellet.

    • Causality: The 1:100 dilution ratio is critical.4 (absorbance < 1.0) for accurate peak shape analysis[4].

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 32 scans.

    • Causality: High resolution and multiple scans increase the signal-to-noise ratio, allowing for the detection of trace functional group shifts (3)[3].

Orthogonal Validation Workflow

To visualize the integration of these techniques, the following workflow illustrates how orthogonal data streams converge to certify product purity.

G Start 2,5-Dihydrofuran-3-carboxylic acid (Batch Sample) NMR 1H & 13C qNMR (Regioisomer Differentiation) Start->NMR FTIR FT-IR Spectroscopy (Functional Group Integrity) Start->FTIR LCMS LC-HRMS (Trace Impurity Profiling) Start->LCMS Data Orthogonal Data Integration (Cross-Validation Matrix) NMR->Data FTIR->Data LCMS->Data Result Certified Purity Assessment (≥97% Threshold) Data->Result

Orthogonal spectroscopic workflow for purity validation of heterocyclic carboxylic acids.

Conclusion

Validating the purity of 2,5-dihydrofuran-3-carboxylic acid requires moving beyond simple chromatographic assays. By combining the structural precision of qNMR with the functional group verification of FT-IR, researchers can establish a rigorous, self-validating analytical framework. This orthogonal approach ensures that only high-purity materials progress into sensitive downstream synthetic applications.

References

  • Title: 2,5-dihydrofuran-3-carboxylic acid — Chemical Substance Information - NextSDS | Source: nextsds.com | URL: 1

  • Title: 1002728-73-5 | 2,5-Dihydrofuran-3-carboxylic acid | ChemScene | Source: chemscene.com | URL: 2

  • Title: Comparative Evaluation of Aspirin Purity Using Titration, Infrared (IR), and Nuclear Magnetic Resonance (NMR) Spectroscopy | Source: msud.edu.ly | URL: 4

  • Title: Spectral deep learning for prediction and prospective validation of functional groups - PMC | Source: nih.gov | URL: 3

  • Title: Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry) - Study Mind | Source: studymind.co.uk | URL: 5

Sources

Comparative

Isomer Stability Comparison: 2,5-Dihydrofuran-3-carboxylic Acid vs. 4,5-Dihydrofuran-3-carboxylic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale In the synthesis of oxygen-contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In the synthesis of oxygen-containing heterocycles for drug development, controlling the double-bond position within dihydrofuran scaffolds is critical for downstream functionalization. This guide objectively compares the stability of two key isomers: 2,5-dihydrofuran-3-carboxylic acid and 4,5-dihydrofuran-3-carboxylic acid .

The core thesis of this comparison is rooted in electronic conjugation. While both isomers contain a carboxylic acid and a double bond, their thermodynamic stabilities are vastly different due to the relative position of the ring oxygen:

  • 2,5-Dihydrofuran-3-carboxylic acid (Kinetic Isomer): The double bond is located between C3 and C4. While the carboxylic acid at C3 is conjugated with the C3=C4 double bond (forming an α,β-unsaturated system), the ring oxygen is isolated by two sp³-hybridized carbons (C2 and C5). This lack of heteroatom conjugation makes it a higher-energy, kinetic product.

  • 4,5-Dihydrofuran-3-carboxylic acid (Thermodynamic Isomer): The double bond is located between C2 and C3 (positions 4 and 5 are saturated). The oxygen atom is directly adjacent to the double bond, creating an enol ether. Crucially, the oxygen's lone pair donates electron density into the π-system (+M effect), while the carboxylic acid at C3 withdraws it (-M effect). This creates a highly stable "push-pull" conjugated system [1].

Thermodynamic studies on the unsubstituted parent scaffolds demonstrate that isomerization from the 2,5-dihydrofuran system to the 2,3-dihydrofuran system (the core of the 4,5-isomer) is highly exergonic, with a Gibbs free energy change (ΔG) of -15.4 kJ/mol and an enthalpy change (ΔH) of -12.6 kJ/mol at 298.15 K[2]. The presence of the electron-withdrawing 3-carboxylic acid further deepens this thermodynamic sink.

Quantitative Data & Structural Comparison

The following table summarizes the physical, electronic, and thermodynamic properties distinguishing the two isomers.

Property2,5-Dihydrofuran-3-carboxylic acid4,5-Dihydrofuran-3-carboxylic acid
Double Bond Position C3=C4C2=C3
Electronic System α,β-unsaturated carbonylPush-pull (O-lone pair → C=C → C=O)
Relative Stability Lower (Kinetic intermediate)Higher (Global thermodynamic minimum)
ΔG of Isomerization N/A (Reactant)≈ -15.4 to -20.0 kJ/mol (Product)
Diagnostic ¹H-NMR (CDCl₃) C2-H₂ (~4.8 ppm), C5-H₂ (~4.6 ppm)C2-H (>7.0 ppm, deshielded), C4-H₂/C5-H₂ multiplets
Synthetic Application Precursor for cycloadditionsStable building block for cross-coupling

Thermodynamic Isomerization Pathway

The conversion of the kinetic 2,5-isomer to the thermodynamic 4,5-isomer is a classic base-catalyzed double-bond migration. Deprotonation at C2 forms a resonance-stabilized enolate, which is subsequently reprotonated at C4 to yield the fully conjugated product.

ThermoProfile A 2,5-Dihydrofuran-3-carboxylic acid (Isolated C=C, Kinetic) B Enolate Intermediate (Resonance Stabilized) A->B Deprotonation (Base) C 4,5-Dihydrofuran-3-carboxylic acid (Push-Pull Conjugated, Thermodynamic) B->C Reprotonation (ΔG ≈ -15.4 kJ/mol)

Thermodynamic energy pathway from the kinetic 2,5-isomer to the stable 4,5-isomer.

Self-Validating Experimental Protocol

To objectively demonstrate the stability difference, researchers can utilize the following self-validating base-catalyzed isomerization workflow. This protocol uses DBU to trigger the migration, followed by NMR validation to confirm the structural shift.

Objective: Convert 2,5-dihydrofuran-3-carboxylic acid to 4,5-dihydrofuran-3-carboxylic acid.

  • Step 1: Substrate Preparation. Dissolve 1.0 mmol of 2,5-dihydrofuran-3-carboxylic acid in 5.0 mL of anhydrous DMSO. Causality: DMSO is a polar aprotic solvent that excellently solvates the intermediate enolate, accelerating the equilibration process.

  • Step 2: Base Catalysis. Add 0.1 equivalents (0.1 mmol) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU is a strong, non-nucleophilic base. It is sterically hindered enough to avoid attacking the carboxylic acid/carbonyl carbon, but basic enough to deprotonate the mildly acidic C2 protons flanking the oxygen.

  • Step 3: Equilibration. Stir the reaction mixture at 25°C for 4 to 6 hours. The thermodynamic stability of the push-pull conjugated product drives the equilibrium almost entirely to the right.

  • Step 4: Quenching & Extraction. Quench the reaction with 1M HCl to neutralize the DBU catalyst. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Step 5: Analytical Validation (NMR). Dissolve the crude product in CDCl₃ and obtain a ¹H-NMR spectrum. The protocol is self-validating if the distinct C2-H₂ (~4.8 ppm) and C5-H₂ (~4.6 ppm) signals of the 2,5-isomer have disappeared, replaced by a highly deshielded C2-H singlet (>7.0 ppm) characteristic of the conjugated enol ether in the 4,5-isomer.

Workflow S1 Step 1: Substrate Prep Dissolve 2,5-isomer in anhydrous DMSO S2 Step 2: Base Catalysis Add 0.1 eq DBU (Non-nucleophilic) S1->S2 S3 Step 3: Equilibration Stir at 25°C for 4-6 hours S2->S3 S4 Step 4: Quench & Extract Neutralize with 1M HCl, EtOAc extraction S3->S4 S5 Step 5: NMR Validation Confirm C2=C3 double bond migration S4->S5

Experimental workflow for base-catalyzed dihydrofuran isomerization and validation.

References

  • Freitas, V. L. S., et al. "The enthalpy of formation of the isomeric 2,3- and 2,5-dihydrofuran." The Journal of Chemical Thermodynamics, 97 (2016): 15-20.

  • Roiser, L., et al. "Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights." The Journal of Organic Chemistry, 86, 11 (2021): 7515–7527.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-Dihydrofuran-3-carboxylic acid

Handling functionalized cyclic ethers like 2,5-Dihydrofuran-3-carboxylic acid (CAS: 1002728-73-5) requires a rigorous, chemistry-informed approach to laboratory safety. As a building block frequently utilized in drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling functionalized cyclic ethers like 2,5-Dihydrofuran-3-carboxylic acid (CAS: 1002728-73-5) requires a rigorous, chemistry-informed approach to laboratory safety. As a building block frequently utilized in drug discovery and synthetic methodology, its unique structural properties demand specific operational protocols.

This guide provides researchers and drug development professionals with field-proven, self-validating procedures for the safe handling, experimental application, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. According to the, 2,5-Dihydrofuran-3-carboxylic acid features a furan ring with a double bond at the 3,4-position, conjugated directly with the carboxylic acid at the 3-position.

The classifies this compound under several acute GHS hazard codes. Understanding the causality behind these hazards is critical:

  • Irritation (H315, H319, H335): The carboxylic acid moiety readily donates protons, causing immediate pH disruption and localized tissue damage upon contact with mucous membranes or skin.

  • Systemic Toxicity (H302, H312, H332): The lipophilic nature of the dihydrofuran ring enhances dermal and mucosal penetration.

  • Field-Proven Insight (Michael Acceptor Reactivity): Because the double bond is conjugated with the electron-withdrawing carboxyl group, this molecule acts as an α,β -unsaturated system. This creates a "Michael acceptor" capable of covalently binding to nucleophilic residues (like cysteine) on cellular proteins. Even if not explicitly classified as a severe sensitizer, repeated exposure can lead to acquired chemical sensitization.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE and engineering controls are mandatory.

Hazard ClassGHS CodeMechanistic CausalityRequired PPE & Specifications
Acute Toxicity H302, H312, H332Lipophilic furan ring facilitates rapid dermal and mucosal absorption.Gloves: Nitrile (minimum 4 mil thickness). Double-gloving is highly recommended during transfer.
Skin/Eye Irritation H315, H319Acidic protonation disrupts cellular pH; Michael acceptor reactivity binds local proteins.Eye Protection: ANSI Z87.1 compliant chemical splash goggles. Body: Flame-resistant lab coat.
Respiratory Irritation H335, H336Volatilization of the cyclic ether framework irritates the respiratory tract and can cause CNS depression.Engineering Control: Class II Fume Hood. Respirator: N95/P100 if handling bulk powder outside a hood.

Operational Plan: Amide Coupling Workflow

2,5-Dihydrofuran-3-carboxylic acid is frequently used to synthesize novel amides. The following protocol outlines a standard EDC/NHS or HATU coupling, embedding safety and self-validation into every step.

Workflow PPE 1. PPE & Containment Nitrile, Goggles, Class II Hood Prep 2. Reagent Prep Dissolve in Anhydrous DMF PPE->Prep Validate 80-120 fpm Act 3. Acid Activation HATU / DIPEA (15 min) Prep->Act Closed Transfer Couple 4. Amide Coupling Add Primary Amine (2 hrs) Act->Couple Active Ester Formed Quench 5. Quench & Workup Sat. NaHCO3 / EtOAc Couple->Quench TLC Validation Waste 6. Waste Segregation Non-Halogenated Organic Quench->Waste pH > 8 Confirmed

Figure 1: Standard operating workflow for handling 2,5-Dihydrofuran-3-carboxylic acid.

Step 1: Reagent Preparation & Containment
  • Causality: DMF is utilized as the solvent because it readily dissolves both the polar carboxylic acid and the organic amine, while stabilizing the polar transition states during activation.

  • Validation: Verify the fume hood face velocity reads between 80–120 fpm before opening the reagent bottle.

  • Action: Weigh 1.0 equivalent (e.g., 114.1 mg, 1.0 mmol) of 2,5-Dihydrofuran-3-carboxylic acid into an oven-dried 25 mL round-bottom flask. Add 5.0 mL of anhydrous DMF.

Step 2: Carboxylic Acid Activation
  • Causality: The α,β -unsaturated nature of the acid can make the carbonyl carbon slightly less reactive toward bulky nucleophiles due to conjugation. We use HATU (1.2 eq) and DIPEA (2.0 eq) to rapidly form a highly reactive O-At ester intermediate, outcompeting potential side reactions (like Michael addition to the double bond).

  • Validation: Observe a color change (typically clear to pale yellow), indicating the formation of the active ester.

  • Action: Add 456 mg (1.2 mmol) of HATU, followed by 348 µL (2.0 mmol) of DIPEA. Stir at room temperature for 15 minutes.

Step 3: Nucleophilic Coupling
  • Action: Add 1.1 equivalents of the target primary amine. Stir the reaction mixture under a nitrogen atmosphere for 2 hours at room temperature.

  • Validation: Monitor the reaction via TLC (e.g., 50% EtOAc/Hexanes). The complete disappearance of the UV-active active ester spot validates reaction completion.

Step 4: Quenching and Workup
  • Causality: Unreacted acid and HATU byproducts must be neutralized to prevent contamination of the final API or intermediate.

  • Action: Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc). Wash with 10 mL of saturated aqueous NaHCO₃.

  • Validation: Test the aqueous layer with pH paper to ensure it is mildly basic (pH ~8), confirming the complete neutralization of residual acids.

Spill Response & Disposal Logistics

Improper disposal of functionalized cyclic ethers can lead to environmental contamination and dangerous cross-reactions in waste carboys. For comprehensive regulatory data, refer to the .

Solid Spill Response
  • Causality: Because it is a solid organic acid, sweeping it up directly can aerosolize the powder, leading to severe inhalation exposure (H332, H335).

  • Action:

    • Cover the solid spill with a mildly basic absorbent, such as sodium carbonate (soda ash). Do not use water directly, as it may spread the acid.

    • Moisten slightly to prevent dust generation, then sweep using a non-sparking tool into a chemical-resistant, sealable polyethylene container.

  • Validation: Wipe the area with a damp cloth and test the surface with pH paper. A pH of 7 validates successful decontamination.

Routine Waste Segregation
  • Aqueous Waste: The NaHCO₃ wash from the workup contains DMF and neutralized salts. Dispose of this in the Basic Aqueous Waste container.

  • Organic Waste: The EtOAc layer (after product isolation) and any organic washes must go into the Non-Halogenated Organic Waste carboy.

  • Causality: Segregating halogenated from non-halogenated waste prevents exothermic reactions and significantly reduces institutional disposal costs.

References

  • PubChem Compound Summary for CID 55302555, 2,5-Dihydrofuran-3-carboxylic acid , National Center for Biotechnology Information.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydrofuran-3-carboxylic acid
Reactant of Route 2
2,5-Dihydrofuran-3-carboxylic acid
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